molecular formula C22H19FN4O4S B12130346 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino [1,2-a]pyridino[2,3-d]pyrimidin-5-one

3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino [1,2-a]pyridino[2,3-d]pyrimidin-5-one

Cat. No.: B12130346
M. Wt: 454.5 g/mol
InChI Key: VRPUPAQJGXZCNY-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound with a molecular formula of C22H19FN4O4S and a molecular weight of 454.4741 This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a dihydropyridino-pyrimidinone core

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in its bioactivity, allowing it to bind to target proteins or enzymes and modulate their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one
  • 3-[(4-Methylphenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

These compounds share similar core structures but differ in the substituents on the phenyl ring, which can significantly impact their chemical properties and applications .

Properties

Molecular Formula

C22H19FN4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H19FN4O4S/c23-14-6-8-16(9-7-14)32(29,30)18-12-17-21(25-19-5-1-2-10-26(19)22(17)28)27(20(18)24)13-15-4-3-11-31-15/h1-2,5-10,12,15,24H,3-4,11,13H2

InChI Key

VRPUPAQJGXZCNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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